N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

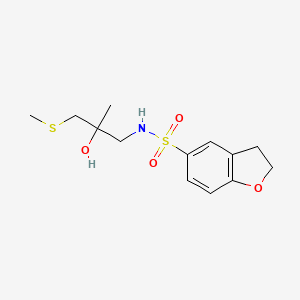

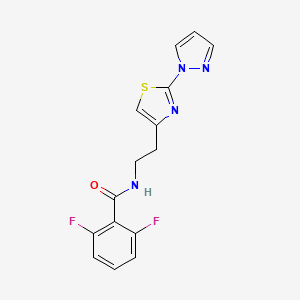

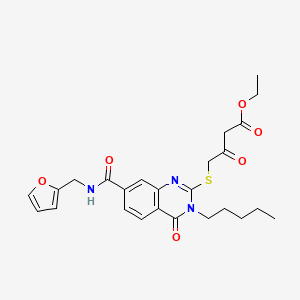

“N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiazole ring, and a benzamide group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The compound contains a pyrazole ring and a thiazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom . These rings are part of the compound’s core structure and significantly influence its properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiazole rings, as well as the benzamide group. The nitrogen atoms in the rings can act as nucleophiles in reactions, and the carbonyl group in the benzamide can be involved in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole and thiazole rings, as well as the benzamide group, would likely make the compound relatively polar. This could affect its solubility in various solvents, its melting point, and other physical properties .科学的研究の応用

Heterocyclic Synthesis

The versatility of compounds related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,6-difluorobenzamide is evident in the synthesis of diverse trifluoromethyl heterocycles. These compounds are synthesized using key steps like rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This method provides a pathway to a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, showcasing the compound's role in the development of novel heterocyclic structures (Honey et al., 2012).

Anticancer and Anti-HCV Activities

Derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These investigations have shown that certain derivatives exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or standard drugs. This suggests the potential of these compounds to be developed into therapeutic agents (Küçükgüzel et al., 2013).

Novel Synthesis Approaches

Research also includes the development of regioselective synthesis methods for creating novel structures, such as 5-aminopyrazoles, from reactions of amidrazones with activated nitriles. These methods leverage the unique reactivity of similar compounds to facilitate the creation of structurally diverse molecules with potential biological activities (Aly et al., 2017).

Antioxidant Activities

Another aspect of research on related compounds is the exploration of their antioxidant properties. For instance, the synthesis and anti-HIV-1 screening of novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides have revealed that certain compounds exhibit potent anti-HIV-1 activity with significant cytotoxicity profiles, highlighting their potential as therapeutic agents (Aslam et al., 2014).

作用機序

Target of Action

Compounds with a thiazole ring have been found to be biologically active and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

特性

IUPAC Name |

2,6-difluoro-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4OS/c16-11-3-1-4-12(17)13(11)14(22)18-7-5-10-9-23-15(20-10)21-8-2-6-19-21/h1-4,6,8-9H,5,7H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGYCZIMUUSBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)N3C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

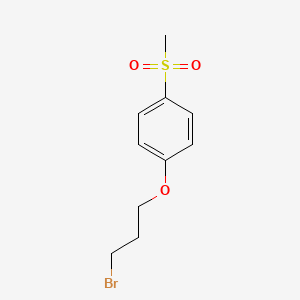

![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2955995.png)

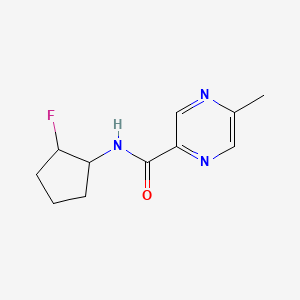

![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

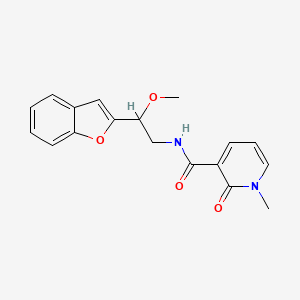

![2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2955999.png)

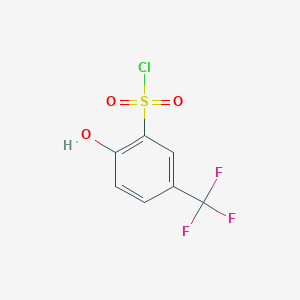

![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)